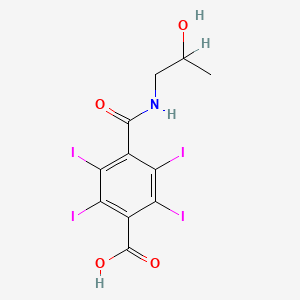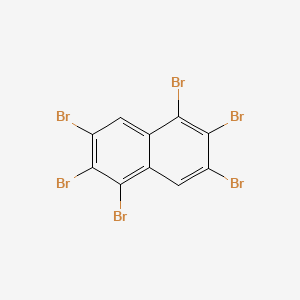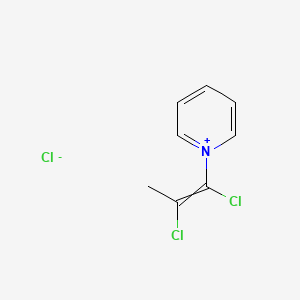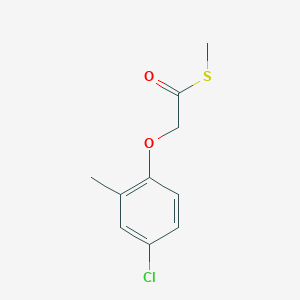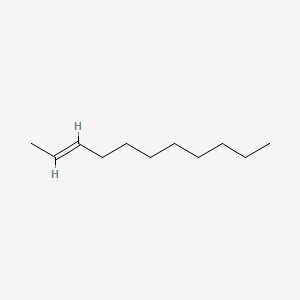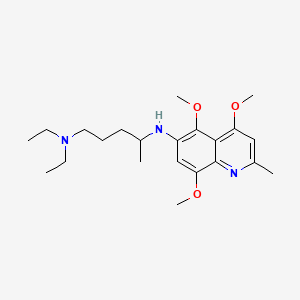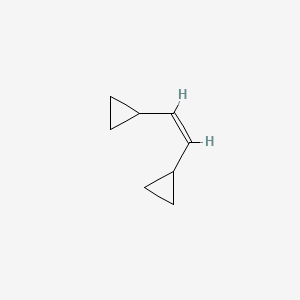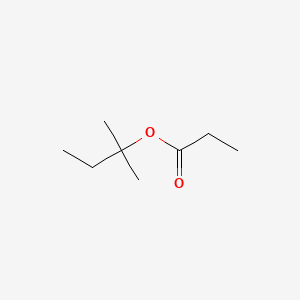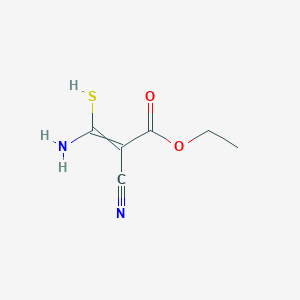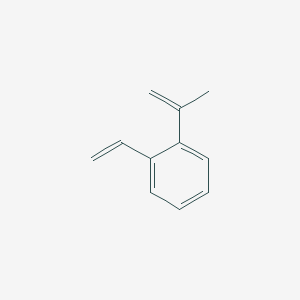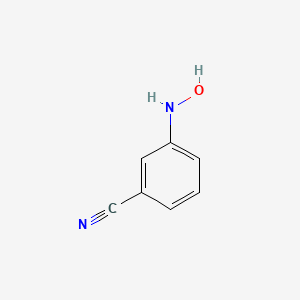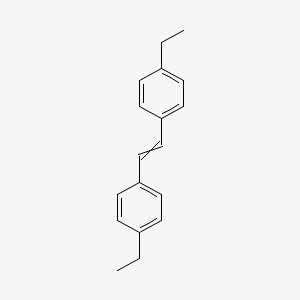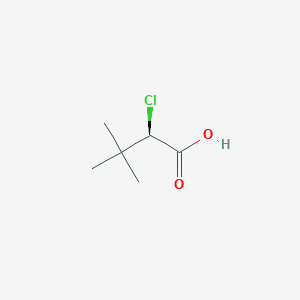
(2R)-2-Chloro-3,3-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Chloro-3,3-dimethylbutanoic acid is an organic compound with a chiral center, making it an enantiomer This compound is of interest in various fields of chemistry due to its unique structure and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Chloro-3,3-dimethylbutanoic acid typically involves the chlorination of 3,3-dimethylbutanoic acid. One common method is the use of thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Chloro-3,3-dimethylbutanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Reduction Reactions: The compound can be reduced to (2R)-3,3-dimethylbutanoic acid using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation can convert the compound into corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products
Substitution: (2R)-2-Hydroxy-3,3-dimethylbutanoic acid, (2R)-2-Amino-3,3-dimethylbutanoic acid.
Reduction: (2R)-3,3-Dimethylbutanoic acid.
Oxidation: Corresponding ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Chloro-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of agrochemicals and as an intermediate in the manufacture of specialty chemicals.
Wirkmechanismus
The mechanism of action of (2R)-2-Chloro-3,3-dimethylbutanoic acid involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The chiral center allows for enantioselective reactions, which are crucial in the synthesis of chiral drugs. The compound can also act as an inhibitor of certain enzymes, affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Chloro-3,3-dimethylbutanoic acid: The enantiomer of (2R)-2-Chloro-3,3-dimethylbutanoic acid, with similar chemical properties but different biological activities.
3,3-Dimethylbutanoic acid: The non-chlorinated parent compound, which lacks the reactivity associated with the chlorine atom.
2-Chlorobutanoic acid: A structurally similar compound with a different alkyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its chiral center and the presence of a chlorine atom, which imparts distinct reactivity and potential for enantioselective synthesis. Its applications in the synthesis of chiral drugs and specialty chemicals highlight its importance in both research and industry.
Eigenschaften
CAS-Nummer |
26547-86-4 |
|---|---|
Molekularformel |
C6H11ClO2 |
Molekulargewicht |
150.60 g/mol |
IUPAC-Name |
(2R)-2-chloro-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m0/s1 |
InChI-Schlüssel |
MRMBZUFUXAUVPR-BYPYZUCNSA-N |
Isomerische SMILES |
CC(C)(C)[C@H](C(=O)O)Cl |
Kanonische SMILES |
CC(C)(C)C(C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


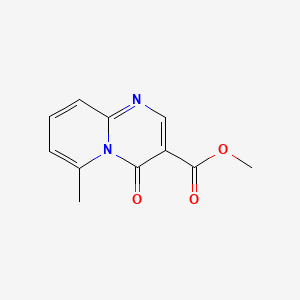
![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
